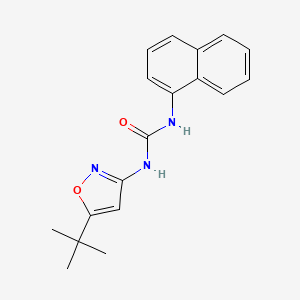
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea, also known as Sunitinib, is a small molecule inhibitor that has been widely studied in the field of cancer research. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and renal cell carcinoma. Since then, it has been investigated for its potential use in a variety of other cancers, including breast cancer, pancreatic cancer, and leukemia.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea works by inhibiting the activity of several tyrosine kinases, which are involved in the growth and spread of cancer cells. By blocking these kinases, N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea can prevent the formation of new blood vessels, which are necessary for tumor growth. It can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects in cancer cells. It can inhibit the activity of several tyrosine kinases, which are involved in cell growth and proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea can prevent the formation of new blood vessels, which are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea in lab experiments. It can be expensive to synthesize and may not be readily available in all labs. Additionally, its effects may vary depending on the type of cancer being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea's potential use in combination with other cancer therapies. Finally, there is ongoing research into the mechanisms of resistance to N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea, which may provide insights into new treatment strategies.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 1-naphthylamine, followed by the addition of various reagents to form the final product. The process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea has been extensively studied for its potential use in cancer treatment. It is known to inhibit several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these kinases, N-(5-tert-butyl-3-isoxazolyl)-N'-1-naphthylurea can block the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2,3)15-11-16(21-23-15)20-17(22)19-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBIAMLVIPSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(naphthalen-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6121835.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B6121849.png)
![2-(1-methyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6121854.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B6121892.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)